molecular formula C16H14N2O4 B2757822 1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797171-85-7

1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2757822
CAS No.: 1797171-85-7
M. Wt: 298.298
InChI Key: FITRAJGFAQPBQP-UHFFFAOYSA-N
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Description

1’-(Isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an isoxazole ring fused with an isobenzofuran and piperidinone moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This method is advantageous due to its regioselectivity and efficiency under mild conditions.

Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles . This reaction is performed under moderate conditions and yields high selectivity for the desired product.

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic routes such as the one-pot synthesis involving terminal alkynes, n-BuLi, and subsequent treatment with molecular iodine and hydroxylamine . This method is efficient and suitable for large-scale production due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

1’-(Isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidants: Manganese dioxide, copper chloride.

    Catalysts: AuCl3, Cu(I), Ru(II).

    Solvents: Acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1'-(1,2-oxazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14(13-6-8-17-22-13)18-9-3-7-16(10-18)12-5-2-1-4-11(12)15(20)21-16/h1-2,4-6,8H,3,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITRAJGFAQPBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=NO3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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